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Compound of Interest

Compound Name: 4-Ethoxyphenol

Cat. No.: B1293792 Get Quote

Introduction
These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) analysis of 4-ethoxyphenol. This document is intended for researchers,

scientists, and drug development professionals who utilize NMR spectroscopy for the structural

elucidation and characterization of organic molecules. The provided protocols and data will

facilitate the accurate identification and purity assessment of 4-ethoxyphenol.

Chemical Structure
4-Ethoxyphenol, also known as hydroquinone monoethyl ether, is an aromatic organic

compound with the chemical formula C₈H₁₀O₂. Its structure consists of a benzene ring

substituted with a hydroxyl group (-OH) and an ethoxy group (-OCH₂CH₃) at the para position.

¹H and ¹³C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for 4-
ethoxyphenol, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane

(TMS) as an internal standard.

Table 1: ¹H NMR Data of 4-Ethoxyphenol
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

6.81 d 2H 9.0
H-2, H-6

(Aromatic)

6.74 d 2H 9.0
H-3, H-5

(Aromatic)

4.85 s 1H - OH

3.98 q 2H 7.0 -OCH₂CH₃

1.40 t 3H 7.0 -OCH₂CH₃

d = doublet, q = quartet, t = triplet, s = singlet

Table 2: ¹³C NMR Data of 4-Ethoxyphenol
Chemical Shift (δ) ppm Assignment

153.0 C-4 (Aromatic)

149.5 C-1 (Aromatic)

116.1 C-3, C-5 (Aromatic)

115.5 C-2, C-6 (Aromatic)

64.1 -OCH₂CH₃

15.0 -OCH₂CH₃

Experimental Protocols
This section details the standardized procedure for the preparation of a 4-ethoxyphenol
sample and the acquisition of its ¹H and ¹³C NMR spectra.

Materials and Equipment
4-Ethoxyphenol sample
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Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

NMR tube (5 mm diameter)

Pasteur pipette and bulb

Small vial

Cotton or glass wool plug

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol
Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-ethoxyphenol for ¹H

NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

TMS to the vial.

Dissolution: Gently vortex the vial to ensure the complete dissolution of the 4-ethoxyphenol
sample.

Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette.

Transfer to NMR Tube: Carefully filter the solution through the plugged pipette directly into a

clean, dry NMR tube to remove any particulate matter.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Protocol
Spectrometer Setup: Insert the prepared NMR tube into the spectrometer's autosampler or

manual insertion port.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ and

perform automatic or manual shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Set the number of scans to 8 or 16 for a standard concentration.

Acquire the free induction decay (FID).

¹³C NMR Acquisition:

Set the spectral width to approximately 240 ppm.

Use a proton-decoupled pulse sequence.

Set the number of scans to 128 or higher, depending on the sample concentration, to

achieve an adequate signal-to-noise ratio.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

Phase the resulting spectra.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Pick the peaks in both spectra to determine their chemical shifts.

Visualizations
Chemical Structure and NMR Assignments
The following diagram illustrates the chemical structure of 4-ethoxyphenol with the numbering

of the carbon and hydrogen atoms corresponding to the assignments in the NMR data tables.

Caption: Structure of 4-ethoxyphenol with atom numbering.
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NMR Analysis Workflow
The diagram below outlines the logical workflow for the NMR analysis of 4-ethoxyphenol, from

sample preparation to final data interpretation.
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Caption: Workflow for NMR analysis of 4-ethoxyphenol.
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To cite this document: BenchChem. [Application Notes and Protocols for the NMR Analysis
of 4-Ethoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293792#1h-nmr-and-13c-nmr-analysis-of-4-
ethoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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